

Technical Guide: Physicochemical Properties of 2,3-dichloro-6-fluorobenzyl bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dichloro-6-fluorobenzyl bromide

Cat. No.: B1309267

[Get Quote](#)

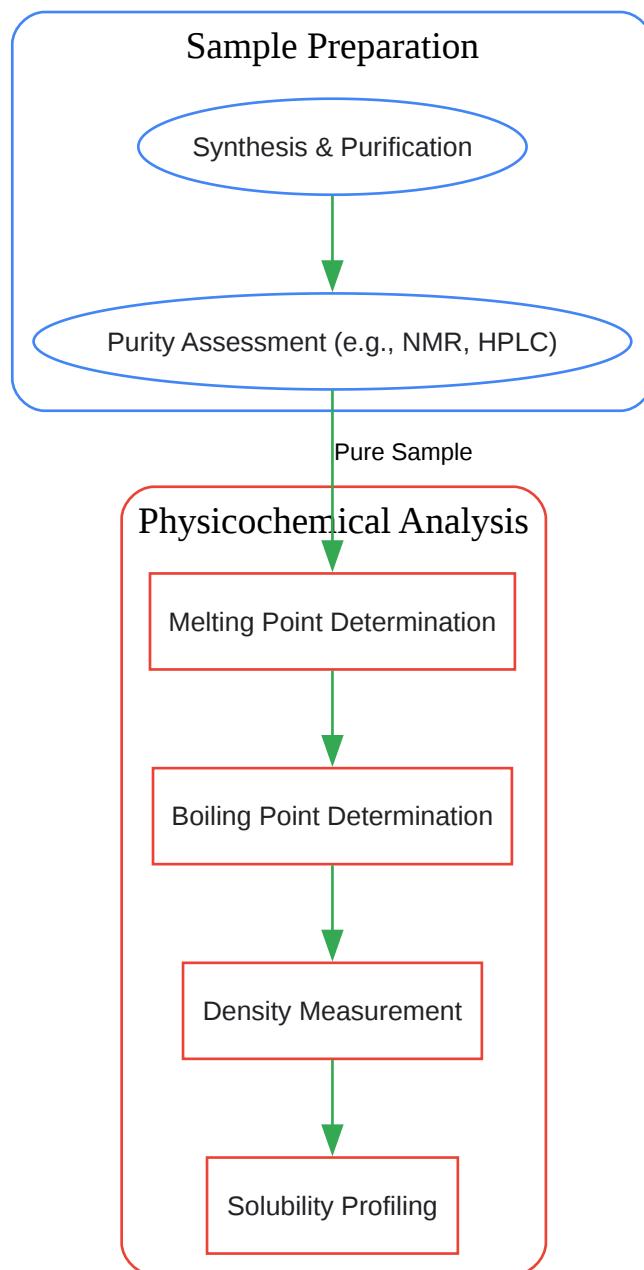
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dichloro-6-fluorobenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmacologically active molecules. A thorough understanding of its physical properties is essential for its handling, characterization, and application in research and development. This technical guide provides a summary of the available physicochemical data for **2,3-dichloro-6-fluorobenzyl bromide** and outlines standardized experimental protocols for their determination.

Core Physical Properties

Quantitative data for the primary physical properties of **2,3-dichloro-6-fluorobenzyl bromide** are not extensively reported in publicly available literature. The table below summarizes the known information.


Physical Property	Value	Source
Molecular Formula	C ₇ H ₄ BrCl ₂ F	PubChem[1]
Molecular Weight	257.92 g/mol	ChemUniverse[2], Santa Cruz Biotechnology[3]
CAS Number	886497-51-4	PubChem[1], ChemUniverse[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	

Experimental Protocols for Physical Property Determination

Given the absence of reported experimental values for several key physical properties, the following section details standardized methodologies for their determination in a laboratory setting.

Experimental Workflow for Physical Characterization

The following diagram illustrates a general workflow for the determination of the key physical properties of a solid organic compound such as **2,3-dichloro-6-fluorobenzyl bromide**.

[Click to download full resolution via product page](#)

A generalized workflow for the physical characterization of a chemical compound.

Melting Point Determination

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the sample of **2,3-dichloro-6-fluorobenzyl bromide** is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
- Decrease the heating rate to 1-2 °C per minute to allow for accurate determination.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Boiling Point Determination (for solids that can be distilled)

While **2,3-dichloro-6-fluorobenzyl bromide** is expected to be a solid at room temperature, its boiling point at reduced pressure may be determined.

Apparatus:

- Thiele tube or micro-distillation apparatus
- Small test tube

- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or oil bath)

Procedure (Thiele Tube Method):

- Place a small amount of the sample into a small test tube.
- Invert a capillary tube (sealed end up) into the test tube containing the sample.
- Attach the test tube to a thermometer.
- Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- Heat the side arm of the Thiele tube gently.
- Observe a steady stream of bubbles emerging from the open end of the capillary tube.
- Remove the heat and allow the apparatus to cool.
- The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance at the recorded atmospheric pressure.

Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces.

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer
- A solvent in which the compound is insoluble

Procedure (Displacement Method):

- Weigh a sample of **2,3-dichloro-6-fluorobenzyl bromide** accurately using an analytical balance (mass = m).
- Partially fill a graduated cylinder with a solvent in which the compound is known to be insoluble. Record the initial volume (V_1).
- Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- Record the new volume (V_2).
- The volume of the sample is $V = V_2 - V_1$.
- Calculate the density (ρ) using the formula: $\rho = m / V$.

Solubility Profiling

A qualitative assessment of solubility in a range of solvents is crucial for selecting appropriate solvents for reactions, purification, and formulation.

Apparatus:

- Small test tubes
- Vortex mixer (optional)
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane)

Procedure:

- Place a small, consistent amount (e.g., 10 mg) of **2,3-dichloro-6-fluorobenzyl bromide** into a series of labeled test tubes.
- Add a small volume (e.g., 1 mL) of a solvent to the first test tube.
- Agitate the mixture (e.g., by flicking the tube or using a vortex mixer) for a set period (e.g., 1 minute).
- Observe and record whether the solid has dissolved completely, partially, or not at all.

- Repeat the process for each of the selected solvents.
- Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., > 10 mg/mL).

Conclusion

This technical guide has summarized the known physical properties of **2,3-dichloro-6-fluorobenzyl bromide** and provided standardized experimental protocols for the determination of its key physicochemical characteristics. The application of these methodologies will enable researchers to generate reliable data, ensuring the safe and effective use of this compound in their scientific endeavors. The lack of extensive published data highlights the opportunity for further characterization of this potentially valuable chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dichloro-6-fluorobenzyl bromide | C7H4BrCl2F | CID 3824079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemuniverse.com [chemuniverse.com]
- 3. scbt.com [scbt.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2,3-dichloro-6-fluorobenzyl bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309267#physical-properties-of-2-3-dichloro-6-fluorobenzyl-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com